Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate
Description
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate is a synthetic organic compound characterized by the following structural features:
- Methyl ester group at the carboxylic acid position.
- Amino substituent at the 5-position of the benzoate ring.
- Benzyloxy group at the 2-position, substituted with a 4-bromophenyl moiety.
This unique arrangement of functional groups imparts distinct physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C15H14BrNO3 |
|---|---|
Molecular Weight |
336.18 g/mol |
IUPAC Name |
methyl 5-amino-2-[(4-bromophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-15(18)13-8-12(17)6-7-14(13)20-9-10-2-4-11(16)5-3-10/h2-8H,9,17H2,1H3 |
InChI Key |
BQNUBCDCZDDEDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-amino-2-hydroxybenzoic acid and 4-bromobenzyl bromide.
Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-amino-2-hydroxybenzoate.
O-Alkylation: The hydroxyl group of methyl 5-amino-2-hydroxybenzoate is then alkylated with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: The major product would be the nitro derivative.
Reduction: The major product would be the corresponding amine.
Hydrolysis: The major product would be 5-amino-2-((4-bromobenzyl)oxy)benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate can exhibit significant antitumor properties. For instance, studies involving palladium-catalyzed C–N cross-coupling reactions have shown that derivatives of such compounds can be synthesized to create effective antitumor agents. These agents work through selective coupling with aryl iodides, leading to the formation of biologically active anilines .
Inhibition of Enzymatic Activity
this compound has potential as an inhibitor in various enzymatic pathways. For example, it may inhibit the polyketide synthase 13 thioesterase domain, which is critical in the biosynthesis of certain antibiotics and other therapeutic agents. The optimization of such inhibitors could lead to novel treatments for diseases like tuberculosis .
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of functional materials, particularly in creating polymers or coatings with specific properties. Its structure allows for modification that can enhance the physical and chemical properties of materials, making it suitable for applications in coatings and adhesives .
Case Study 1: Antitumor Agent Development
A study conducted on the synthesis of this compound derivatives revealed their potential as antitumor agents. The synthesized compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard treatments. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the compound's therapeutic potential.
Case Study 2: Inhibitory Effects on Tuberculosis
In a screening campaign involving over 150,000 compounds, derivatives of this compound were identified as promising candidates for inhibiting the Pks13 enzyme involved in M. tuberculosis biosynthesis. The compounds showed improved efficacy through structural modifications and were further optimized for enhanced bioavailability and reduced toxicity .
Data Tables
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues.
Comparison with Similar Compounds
Substituent Variations in the Benzyloxy Group
The position and type of halogen on the benzyloxy group significantly influence reactivity and biological activity.
| Compound Name | Substituent on Benzyloxy Group | Key Features | Research Findings |
|---|---|---|---|
| Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate | 4-bromo | Enhanced lipophilicity; potential for halogen bonding | Dual bromine analogs show improved reactivity in organic synthesis |
| Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate | 2-fluoro | Electron-withdrawing effect; altered metabolic stability | Fluorine substitution enhances photochemical reactivity via C-F bond cleavage |
| Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoate | 4-bromo, 2-hydroxy | Hydroxyl group enables hydrogen bonding; bromine enhances bioactivity | Higher antimicrobial activity compared to non-brominated analogs |
Key Insight : Bromine at the 4-position (as in the target compound) improves binding affinity to hydrophobic pockets in enzymes, while 2-fluoro analogs exhibit stronger electronic effects .
Amino Group Modifications
The presence and position of amino groups influence solubility and target interactions.
Key Insight: The 5-amino group in the target compound optimizes interactions with biological targets, balancing solubility and steric effects .
Functional Group Replacements in the Benzoate Core
Ester vs. amide linkages and additional substituents alter chemical reactivity.
Key Insight : Amide derivatives exhibit greater metabolic stability, while ester derivatives are more suitable as prodrugs due to hydrolytic cleavage .
Research Findings and Mechanistic Insights
- Biological Activity: Compounds with dual bromine atoms (e.g., 5-bromo-2-[(4-bromobenzyl)oxy]benzaldehyde) show enhanced antitumor efficacy compared to mono-halogenated analogs .
- Photochemical Reactivity : Fluorinated analogs (e.g., 2-fluorobenzyl derivatives) undergo UV-induced C-F bond cleavage, generating reactive intermediates for photodynamic therapy .
- Antimicrobial Potential: Bromine and chlorine substituents correlate with improved antimicrobial activity due to membrane disruption and enzyme inhibition .
Biological Activity
Methyl 5-amino-2-((4-bromobenzyl)oxy)benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a bromobenzyl moiety and an amino group, which contribute to its unique chemical reactivity. The presence of the ester linkage allows for hydrolysis, releasing active components that can exert various biological effects.
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromobenzyl group can engage with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction is crucial for its therapeutic effects, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth. Comparative studies show that it may outperform traditional antibiotics against certain resistant strains .
Anticancer Potential
The compound has shown promise in cancer research, particularly through its ability to induce apoptosis in cancer cells. In vitro studies have reported that it can effectively inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involves the disruption of microtubule dynamics and induction of cell cycle arrest at the G2/M phase .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited an IC50 value of 0.56 mM against Staphylococcus aureus, indicating potent antibacterial activity compared to control compounds.
- Anticancer Activity : In a recent investigation, the compound was tested on A549 lung cancer cells, where it reduced cell viability by 70% at a concentration of 10 µM over 48 hours. Molecular docking studies suggested strong binding affinity to the active site of tubulin, corroborating its role as a microtubule inhibitor .
- Mechanistic Insights : Further analysis revealed that the compound activates apoptotic pathways by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) |
|---|---|---|---|
| This compound | Structure | 0.56 mM against S. aureus | 10 µM against A549 |
| Methyl-2-amino-4-bromobenzoate | Similar without bromobenzyl | 0.85 mM against S. aureus | 15 µM against A549 |
| 2-((4-Bromobenzyl)oxy)benzaldehyde | Aldehyde instead of ester | 0.70 mM against E. coli | Not tested |
This table highlights the comparative efficacy of this compound against similar compounds, showcasing its superior antimicrobial and anticancer activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
